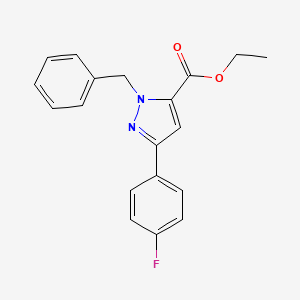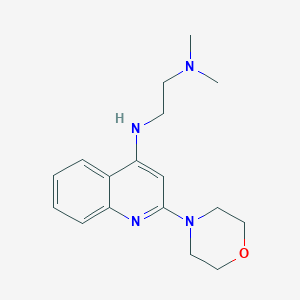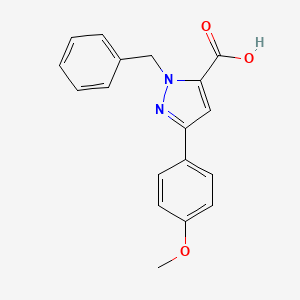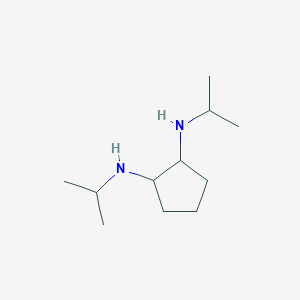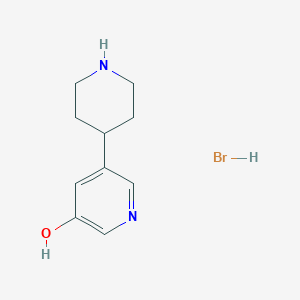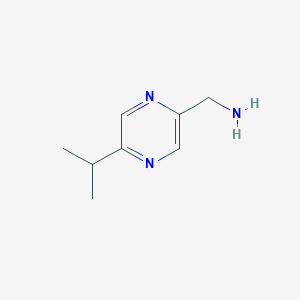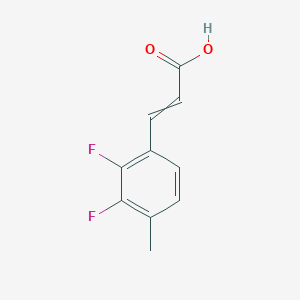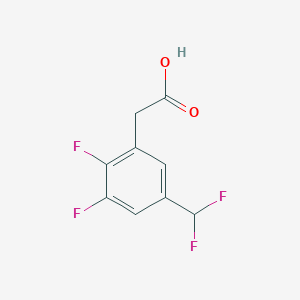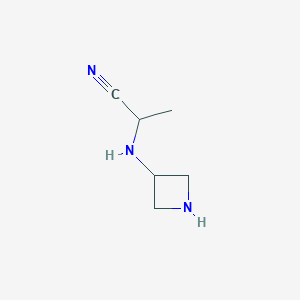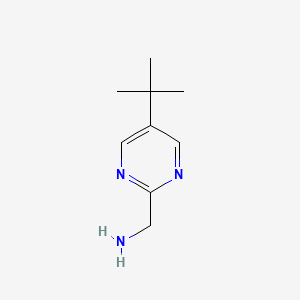
(5-Tert-butylpyrimidin-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Tert-butylpyrimidin-2-YL)methanamine is an organic compound with the molecular formula C9H15N3 It is a derivative of pyrimidine, featuring a tert-butyl group at the 5-position and a methanamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylpyrimidin-2-YL)methanamine typically involves the reaction of 5-tert-butylpyrimidine with formaldehyde and ammonia or a primary amine under controlled conditions. One common method includes the following steps:
Starting Material: 5-tert-butylpyrimidine.
Reagents: Formaldehyde and ammonia or a primary amine.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures (50-70°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butylpyrimidin-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
(5-Tert-butylpyrimidin-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme kinetics and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Tert-butylpyrimidin-2-YL)methanamine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological system being studied. For example, it may interact with nucleic acids or proteins, altering their function and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-YL)methanamine: Similar structure but with a methyl group instead of a tert-butyl group.
(5-Tert-butylpyridin-3-YL)methanamine: Similar structure but with the methanamine group at the 3-position of the pyridine ring.
N-Methyl (5-(Pyridin-3-YL)furan-2-YL)methanamine: Contains a furan ring instead of a pyrimidine ring.
Uniqueness
(5-Tert-butylpyrimidin-2-YL)methanamine is unique due to the presence of both a tert-butyl group and a methanamine group on the pyrimidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
(5-tert-butylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,4,10H2,1-3H3 |
InChI Key |
YWIMIJVIGZRXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(N=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea](/img/structure/B14863456.png)
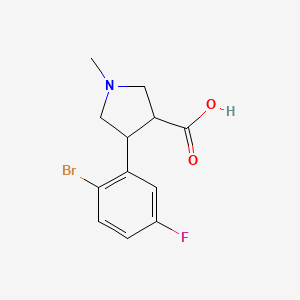
![(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14863466.png)
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14863468.png)
